

AS-604850: A Comparative Guide for a Selective PI3Ky Inhibitor

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Compound of Interest

Compound Name: AS-604850

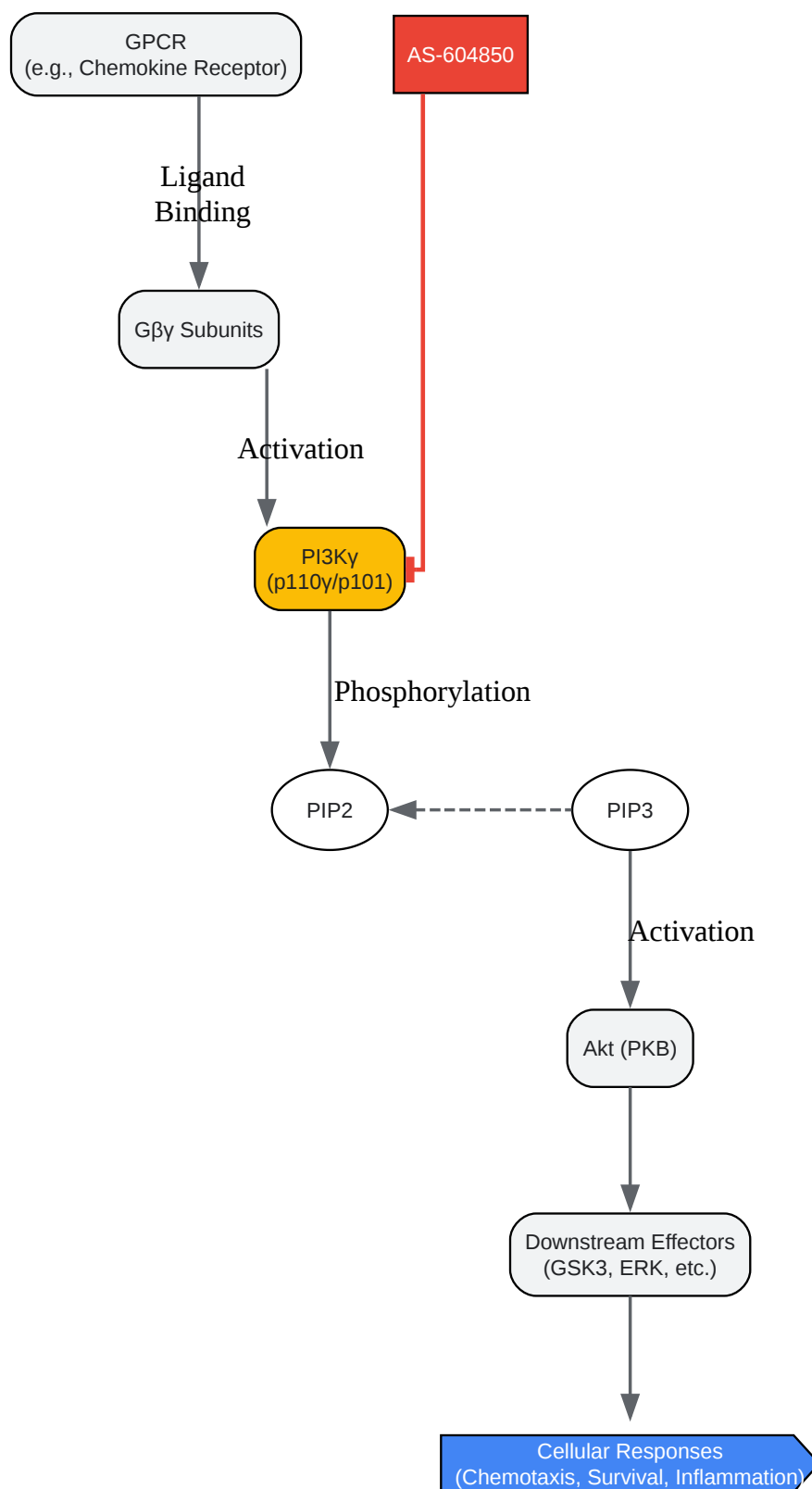
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This guide provides a comprehensive review of **AS-604850**, a selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Ky). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of **AS-604850**'s performance against other PI3K inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the PI3Ky Signaling Pathway

AS-604850 exerts its effects by selectively inhibiting the p110 γ catalytic subunit of Class IB PI3K. This class of PI3Ks is typically activated by G-protein-coupled receptors (GPCRs) and plays a crucial role in chemokine-stimulated chemotaxis and inflammatory responses, primarily in hematopoietic cells.[1] Inhibition of PI3Ky blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors such as Akt (also known as Protein Kinase B, or PKB) and MAPKs, ultimately inhibiting cellular processes like chemotaxis, cell survival, and proliferation.[2]



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Caption: PI3Ky signaling pathway and the inhibitory action of **AS-604850**.

Quantitative Data Summary

In Vitro Potency and Selectivity

AS-604850 is a potent inhibitor of PI3Ky with an IC₅₀ of 250 nM and a K_i of 0.18 μM.^{[2][3]} It demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms.

Inhibitor	Target Isoform(s)	PI3Kα IC ₅₀ (nM)	PI3Kβ IC ₅₀ (nM)	PI3Ky IC ₅₀ (nM)	PI3Kδ IC ₅₀ (nM)	Reference
AS-604850	PI3Ky	4500 ^[3]	>20000	250	>20000	
A66	PI3Kα	-	-	-	-	
TGX-221	PI3Kβ	-	-	-	-	
CAL-101 (Idelalisib)	PI3Kδ	-	-	-	-	
AS-605240	PI3Ky	~210	~240	8	~240	
PI-103	Pan-PI3K, mTOR	2	3	15	3	
GDC-0941	Pan-PI3K	≤10	-	75	-	

Note: Selectivity for **AS-604850** is reported as 18-fold over PI3Kα and over 30 to 80-fold over PI3Kβ and PI3Kδ.

Cellular Activity Comparison

AS-604850 effectively inhibits downstream signaling and cellular functions in various cell types. Its primary action is observed in hematopoietic cells, consistent with the restricted expression of PI3Ky.

Inhibitor	Cell Line	Assay	Key Result	Concentration	Reference
AS-604850	RAW264 Macrophages	C5a-mediated PKB/Akt phosphorylation	Inhibition	IC50 = 10 μ M	
AS-604850	Pik3cg+/+ Monocytes	MCP-1-mediated chemotaxis	Blocked	IC50 = 21 μ M	
AS-604850	Pik3cg+/+ Monocytes	MCP-1-mediated PKB/Akt phosphorylation	Inhibition	Concentration-dependent	
AS-604850	PC-3 (Prostate Cancer)	Cell Proliferation (72h)	Negligible activity	6.7 μ M	
TGX-221	PC-3 (Prostate Cancer)	Cell Proliferation (72h)	~20% inhibition	2.2 μ M	
CAL-101	Raji (B-cell Leukemia)	Cell Proliferation (72h)	Potent inhibition	0.24 μ M	
WJD008 (Pan-PI3K)	PC-3 (Prostate Cancer)	Cell Proliferation (72h)	>75% inhibition	10 μ M	

In Vivo Efficacy

AS-604850 has demonstrated efficacy in animal models of inflammation and autoimmune disease.

Animal Model	Dosing Regimen	Administration Route	Key Findings	Reference
RANTES-induced Peritonitis (Mouse)	Single dose	Oral	Reduced peritoneal neutrophil recruitment (ED50 = 42.4 mg/kg).	
Thioglycollate-induced Peritonitis (Mouse)	10 mg/kg	Oral	31% reduction in neutrophil recruitment.	
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)	7.5 mg/kg/day for 7 or 14 days	Subcutaneous	Significantly reduced EAE clinical scores, decreased macrophage and T-cell infiltration in the CNS, and increased myelination and axon numbers.	

Experimental Protocols

In Vitro PI3Ky Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against PI3Ky.

Caption: Workflow for a PI3Ky in vitro kinase inhibition assay.

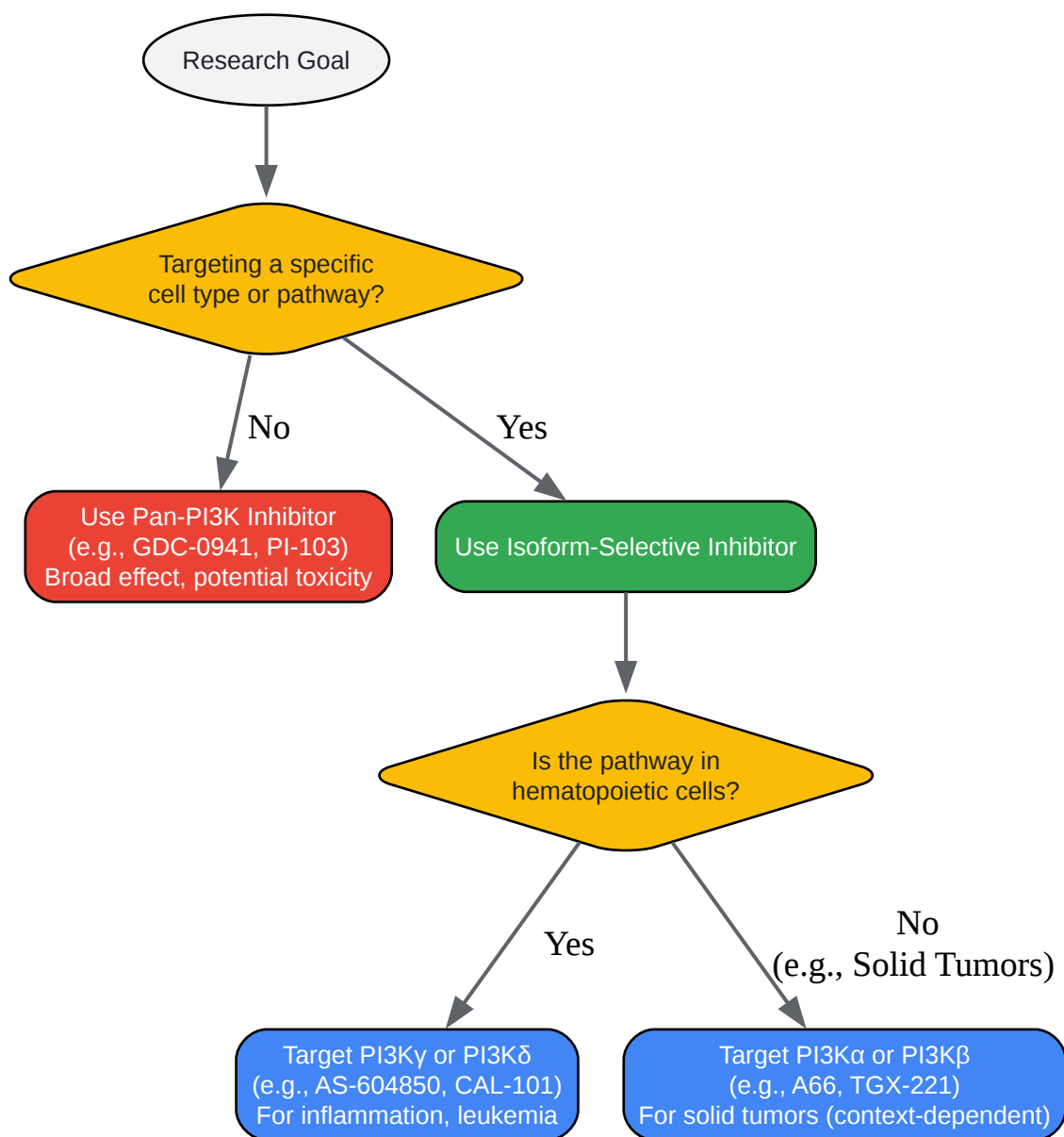
Methodology:

- Incubation: 100 ng of human PI3Ky is incubated at room temperature with **AS-604850** at various concentrations or DMSO (vehicle control).

- **Reaction Initiation:** A kinase buffer is added. The final concentrations of key components include 10 mM MgCl₂, 1 mM DTT, 15 μM ATP (with γ[³³]ATP for detection), 18 μM Phosphatidylinositol (PtdIns), and 250 μM Phosphatidylserine (PtdSer).
- **Termination and Detection:** The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified to determine the enzyme's activity and the compound's inhibitory effect.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is used to assess the therapeutic potential of **AS-604850** in a mouse model of multiple sclerosis.



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References

- 1. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Ky) inhibitor against hematologic malignancies and theoretical studies on its PI3Ky-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
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